4-(p-Tolyloxy)phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a p-tolyloxy group. This compound is primarily used as an intermediate in the synthesis of various high-performance materials, including phthalonitrile resins, which are known for their excellent thermal and mechanical properties .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 4-(p-Tolyloxy)phthalonitrile are currently unknown
Pharmacokinetics
The pharmacokinetic properties of this compound have been partially characterized . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good oral bioavailability and central nervous system penetration . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . This could potentially affect the metabolism of other drugs.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 4-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted phthalonitrile derivatives.
Polymerization: It can undergo polymerization reactions to form phthalonitrile resins, which are used in high-performance materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Catalysts such as aromatic amines are used to initiate the polymerization process.
Major Products
Substituted Phthalonitrile Derivatives: These are formed through nucleophilic substitution reactions.
Phthalonitrile Resins: These are the major products formed through polymerization reactions and are used in various high-performance applications.
Scientific Research Applications
4-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxy)phthalonitrile
- 4-(4-Methylphenoxy)-1,2-Benzenedicarbonitrile
- 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Uniqueness
4-(p-Tolyloxy)phthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other phthalonitrile derivatives, it offers a balance of reactivity and stability, making it an ideal intermediate for the synthesis of high-performance materials. Its ability to undergo efficient polymerization reactions with aromatic amine catalysts further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-(4-methylphenoxy)benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-2-5-14(6-3-11)18-15-7-4-12(9-16)13(8-15)10-17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURVCRHUSMFTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579052 |
Source
|
Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-07-8 |
Source
|
Record name | 4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.